molecular formula C24H19N3O5 B11019545 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide

Cat. No.: B11019545
M. Wt: 429.4 g/mol
InChI Key: VMPZWHRGSFDJQV-UHFFFAOYSA-N
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Description

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an isoindole moiety, an acetyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor to form the isoindole ring. For example, phthalic anhydride can react with an amine to form the isoindole structure.

    Acetylation: The isoindole intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.

    Amidation: The acetylated isoindole is reacted with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the isoindole moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-N-(4-methoxyphenyl)benzamide
  • N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,6-dimethyl-2-oxo-1,2-dihydro-4-pyridinyl}-2-oxoethyl acetate

Uniqueness

The uniqueness of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity towards targets, and pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C24H19N3O5/c1-32-16-12-10-15(11-13-16)25-22(29)19-8-4-5-9-20(19)26-21(28)14-27-23(30)17-6-2-3-7-18(17)24(27)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28)

InChI Key

VMPZWHRGSFDJQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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